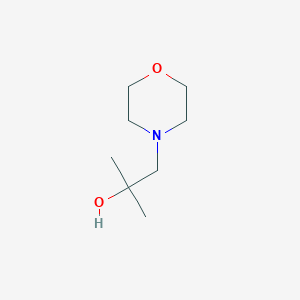
2-Methyl-1-morpholin-4-yl-propan-2-ol
Descripción general
Descripción
2-Methyl-1-morpholin-4-yl-propan-2-ol is an organic compound with the molecular formula C8H17NO2. It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a propanol backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-morpholin-4-yl-propan-2-ol typically involves the reaction of morpholine with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
- Temperature: 60-80°C
- Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
- Solvent: Common solvents include ethanol or methanol
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-morpholin-4-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), and catalysts (Lewis acids)
Major Products Formed:
- Oxidation products: Ketones, aldehydes
- Reduction products: Alcohols, amines
- Substitution products: Halogenated morpholine derivatives
Aplicaciones Científicas De Investigación
2-Methyl-1-morpholin-4-yl-propan-2-ol finds extensive applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-morpholin-4-yl-propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
- 1-Morpholino-3-(4-nitrophenoxy)propan-2-ol
- 2-Piperidin-4-ylpropan-2-ol
- 1-(Morpholin-4-yl)propan-2-ol
Comparison: Compared to similar compounds, 2-Methyl-1-morpholin-4-yl-propan-2-ol is unique due to its specific structural features, such as the presence of a methyl group on the propanol backbone. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-methyl-1-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,10)7-9-3-5-11-6-4-9/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEWEPXSQOWOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













